molecular formula C10H12O2 B13556252 2-(3-Methoxyphenyl)prop-2-en-1-ol

2-(3-Methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13556252
M. Wt: 164.20 g/mol
InChI Key: SIYGXFCLVWDSIK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylpropene, characterized by the presence of a methoxy group attached to the benzene ring and a hydroxyl group attached to the propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with acetaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propenyl chain can be reduced to form the saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid

    Reduction: 2-(3-Methoxyphenyl)propan-1-ol

    Substitution: Various substituted phenylpropenols depending on the nucleophile used

Scientific Research Applications

2-(3-Methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). Additionally, it may interact with signaling pathways such as the MAPK and STAT3 pathways, which play crucial roles in cellular responses to stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure with a methoxy group at the para position.

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains additional methoxy groups and exhibits similar biological activities.

    1-(2-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond in the propenyl chain.

Uniqueness

2-(3-Methoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a methoxy and hydroxyl group. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O2/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,11H,1,7H2,2H3

InChI Key

SIYGXFCLVWDSIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)CO

Origin of Product

United States

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